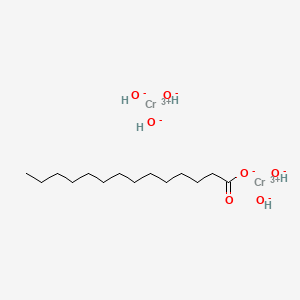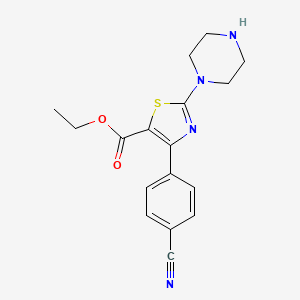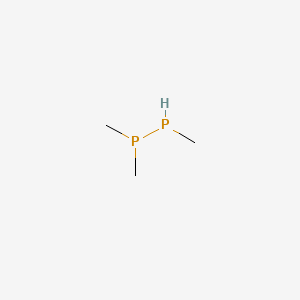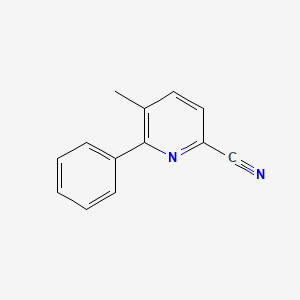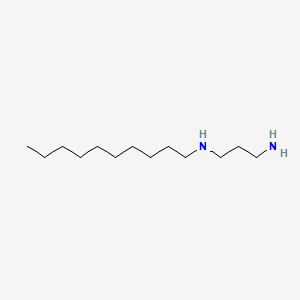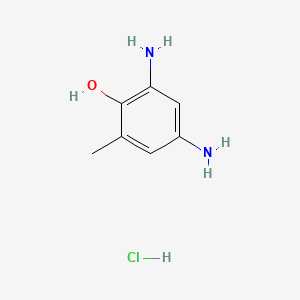
2,4-Diamino-6-methylphenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-6-methylphenol hydrochloride is a chemical compound with the molecular formula C7H12Cl2N2O . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two amino groups and a methyl group attached to a phenol ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,4-Diamino-6-methylphenol hydrochloride typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine under the action of phosphorus oxychloride . The reaction is quenched with alcohols, and the product is dispersed using an organic solvent to obtain 2,4-diamino-6-hydroxypyrimidine hydrochloride. This hydrochloride is then neutralized with ammonia water to yield 2,4-diamino-6-methylphenol .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of efficient quenching agents and dispersing agents ensures higher yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diamino-6-methylphenol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of amino and phenol groups, which are reactive sites for different reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed: The major products formed from these reactions include substituted phenols, quinones, and various amino derivatives . These products have significant applications in different scientific fields.
Scientific Research Applications
2,4-Diamino-6-methylphenol hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it is studied for its potential as a corrosion inhibitor and its interactions with biological molecules . In medicine, it is explored for its anti-inflammatory properties and potential therapeutic uses . In industry, it is used in the production of dyes and photographic developers .
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-methylphenol hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes and proteins, leading to its anti-inflammatory effects . The compound’s structure allows it to interact with specific receptors and enzymes, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2,4-Diamino-6-methylphenol hydrochloride include 2,4-diamino-6-chloropyrimidine, 2,4-diamino-6-hydroxypyrimidine, and 2,4-diamino-6-piperidinopyrimidine .
Uniqueness: What sets this compound apart from these similar compounds is its unique combination of amino and phenol groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
65879-44-9 |
|---|---|
Molecular Formula |
C7H11ClN2O |
Molecular Weight |
174.63 g/mol |
IUPAC Name |
2,4-diamino-6-methylphenol;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c1-4-2-5(8)3-6(9)7(4)10;/h2-3,10H,8-9H2,1H3;1H |
InChI Key |
KFKLSCXTXRXTCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)N)N.Cl |
Related CAS |
81028-94-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate](/img/structure/B13785875.png)

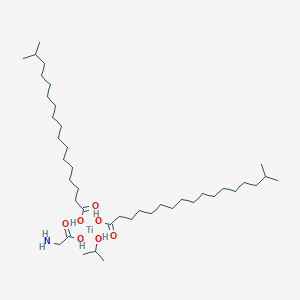
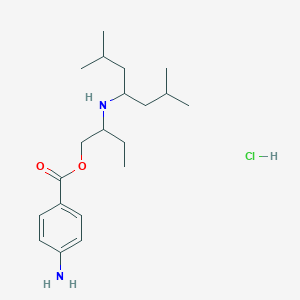
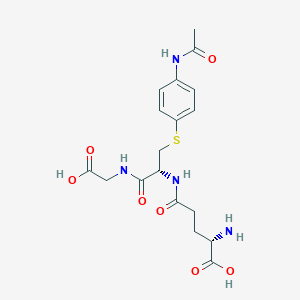
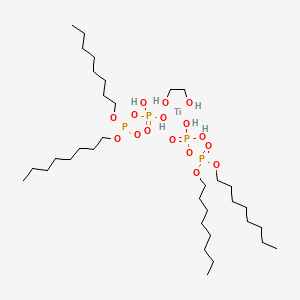
![8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine](/img/structure/B13785889.png)
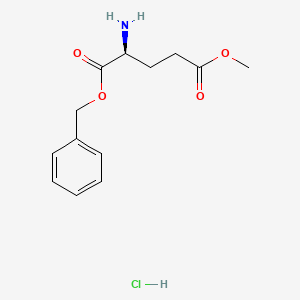
![3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13785901.png)
